Sodium thiophen-2-acetate
Description
Historical Context of Thiophene (B33073) Derivatives in Synthetic Chemistry
The journey of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as an impurity in benzene (B151609) derived from coal tar. numberanalytics.comnih.govwikipedia.org He identified it as the substance responsible for the indophenin blue color reaction, which was previously attributed to benzene itself. nih.govwikipedia.org This discovery marked the entry of a new class of sulfur-containing heterocyclic compounds into the field of organic chemistry.
Early research focused on separating thiophene from benzene, a challenging task due to their similar boiling points, and understanding its fundamental reactivity. wikipedia.org The development of classical synthetic methods, such as the Paal-Knorr thiophene synthesis from 1,4-dicarbonyl compounds and a sulfur source, provided the initial pathways for chemists to construct the thiophene ring system, paving the way for further exploration of its derivatives. nih.govderpharmachemica.com
| Year | Milestone | Discoverer/Developer | Significance |
| 1882 | Discovery of Thiophene | Viktor Meyer | Identified a new major class of heterocyclic compounds. nih.govwikipedia.org |
| 1885 | Paal-Knorr Thiophene Synthesis | Carl Paal, Ludwig Knorr | Established a fundamental method for synthesizing thiophene rings from 1,4-dicarbonyls. derpharmachemica.com |
| 1952 | Fiesselmann Thiophene Synthesis | Hans Fiesselmann | Developed a versatile method for synthesizing 3-hydroxy-2-carboxylate thiophenes. derpharmachemica.com |
| 1966 | Gewald Aminothiophene Synthesis | Karl Gewald | Provided a multicomponent reaction to access highly functionalized 2-aminothiophenes. nih.gov |
Significance of the Thiophene Core in Organic Transformations
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. studysmarter.co.uk This structure is of immense significance in organic chemistry due to its distinct chemical properties and its role as a versatile structural motif. rsc.org The sulfur atom influences the ring's electronic properties and allows it to act as a bioisosteric replacement for a phenyl ring in many biologically active compounds, often leading to improved pharmacokinetic profiles without a loss of activity. nih.govwikipedia.org
Thiophene undergoes a variety of organic transformations, making it a valuable building block for complex molecular architectures. numberanalytics.com Its aromatic nature facilitates electrophilic substitution reactions, while its ability to participate in metal-catalyzed cross-coupling reactions (like Suzuki, Stille, and Negishi couplings) allows for the straightforward formation of carbon-carbon bonds. numberanalytics.comresearchgate.net These reactions are crucial for synthesizing a wide array of functionalized molecules.
The thiophene scaffold is a privileged structure found in numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comrsc.org Its derivatives are key components in drugs such as the anti-inflammatory agents tiaprofenic acid and lornoxicam, as well as in the development of conductive polymers and dyes for materials science applications. wikipedia.orgchemimpex.comresearchgate.net
| Transformation Type | Description | Example Application |
| Electrophilic Aromatic Substitution | Introduction of a functional group (e.g., nitro, halogen, acyl) onto the thiophene ring. numberanalytics.com | Synthesis of precursors for further functionalization. |
| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using palladium or other metal catalysts to link the thiophene ring to other organic fragments. numberanalytics.comresearchgate.net | Construction of biaryl systems for pharmaceuticals and organic electronics. researchgate.net |
| Gewald Reaction | A multicomponent reaction to form substituted 2-aminothiophenes. nih.gov | Synthesis of diverse libraries of thiophene derivatives for drug discovery. researchgate.net |
| Desulfurization | Removal of the sulfur atom from the thiophene ring to yield aliphatic chains. wikipedia.org | Used in petroleum refining (hydrodesulfurization). wikipedia.org |
Positioning of Thiophen-2-acetate Scaffolds in Modern Organic Synthesis
Thiophene-2-acetic acid (T2AA), with the chemical formula HO₂CCH₂C₄H₃S, and its corresponding salts like sodium thiophen-2-acetate, are prominent scaffolds in contemporary organic synthesis. wikipedia.org Prepared from 2-acetylthiophene (B1664040), T2AA serves as a crucial precursor for important pharmaceuticals, including the cephalosporin (B10832234) antibiotics cephaloridine (B1668813) and cephalothin. wikipedia.org
As a reagent, thiophene-2-acetic acid is valued for its ability to act as a building block for more complex molecules, often improving the efficiency of chemical reactions. chemimpex.com Its applications extend into materials science, where it has been used in the preparation of rosette-like nanoscale gold materials. sigmaaldrich.comchemicalbook.com
A notable application of its salt form, This compound , is in catalysis. Research has demonstrated that a catalyst system derived from iron(II) acetate (B1210297) and sodium thiophene-2-carboxylate (B1233283) is highly efficient for the hydrosilylation of various ketones. This process reduces ketones to their corresponding secondary alcohols with high yields and selectivity, showcasing a modern application of this thiophene derivative in promoting important chemical transformations. scispace.com
| Ketone Substrate | Product (Secondary Alcohol) | Conversion (%) | Isolated Yield (%) |
| Acetophenone | 1-Phenylethanol | >99 | 98 |
| 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 97 |
| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 98 |
| 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 95 |
| Benzophenone | Diphenylmethanol | >99 | 97 |
| 2-Heptanone | 2-Heptanol | >99 | 93 |
| Data sourced from a study on the hydrosilylation of ketones using an iron(II) acetate–thiophene-2-carboxylate catalytic system. scispace.com |
The versatility of the thiophen-2-acetate scaffold, from its foundational role in antibiotic synthesis to its use in advanced catalytic systems, positions it as a significant and enduring tool in the field of organic synthesis. chemimpex.comwikipedia.orgscispace.com
Structure
2D Structure
Properties
CAS No. |
61341-42-2 |
|---|---|
Molecular Formula |
C6H5NaO2S |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
sodium;2-thiophen-2-ylacetate |
InChI |
InChI=1S/C6H6O2S.Na/c7-6(8)4-5-2-1-3-9-5;/h1-3H,4H2,(H,7,8);/q;+1/p-1 |
InChI Key |
RSASPWMZKNIURZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies for Sodium Thiophen 2 Acetate and Its Precursors
Approaches to Thiophen-2-acetic Acid Synthesis
The preparation of thiophen-2-acetic acid is a critical step and has been approached through several distinct chemical pathways. These routes often begin with thiophene (B33073) or a simple derivative and introduce the acetic acid moiety through multi-step sequences.
A prevalent strategy for synthesizing thiophen-2-acetic acid begins with the Friedel-Crafts acylation of thiophene to form 2-acetylthiophene (B1664040), an important intermediate. jlu.edu.cn This electrophilic substitution reaction is typically catalyzed by a Lewis acid or a strong protic acid to introduce an acetyl group onto the thiophene ring. google.com Common acylating agents include acetic anhydride (B1165640) or acetyl chloride. jlu.edu.cn
| Catalyst | Acylating Agent | Conditions | Yield of 2-Acetylthiophene | Reference |
| Stannic Chloride | Acetyl Chloride | - | High | jlu.edu.cn |
| Iodine | Acetic Anhydride | Mild Conditions | Good | mdpi.com |
| Boron Trifluoride | Acetic Anhydride | 50°C, 2 hours | 57% | derpharmachemica.com |
| Phosphoric Acid | Acetic Anhydride | - | 94% | google.com |
This table is interactive. Click on the headers to sort the data.
Once 2-acetylthiophene is obtained, it can be converted to thiophen-2-acetic acid through rearrangement reactions. The most notable of these is the Willgerodt-Kindler reaction. wikipedia.org This reaction transforms an aryl alkyl ketone into a terminal thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid. frontiersin.orgchemicalbook.com The process typically involves heating 2-acetylthiophene with elemental sulfur and an amine, such as morpholine, to produce 2-thiopheneacetothiomorpholide. This intermediate thioamide is then hydrolyzed, often under acidic or basic conditions, to yield thiophen-2-acetic acid. wikipedia.org One documented method reports a yield of only 20.9% for this multi-step process involving pressure conditions. wikipedia.org
An alternative rearrangement pathway involves the oxidation of 2-acetylthiophene with lead acetate (B1210297) under boron trifluoride catalysis to generate an ester intermediate. wikipedia.org This ester is then hydrolyzed to afford thiophen-2-acetic acid. wikipedia.org Another approach uses catalysts like H3PW12O40/SiO2 and PEG-400 to facilitate an oxidation rearrangement of 2-acetylthiophene to 2-thienyl acetate, which is then hydrolyzed to the final acid with a reported yield of 66.8%. nih.gov
The Favorskii rearrangement provides another route to thiophen-2-acetic acid, starting from an α-halo ketone derivative of thiophene. This method involves two main steps: the synthesis of the α-halo ketone intermediate, followed by the base-induced rearrangement.
First, thiophene undergoes a Friedel-Crafts acylation with 2-chloroacetyl chloride, catalyzed by a Lewis acid, to produce 2-chloroacetylthiophene. This intermediate serves as the substrate for the rearrangement.
In the second step, 2-chloroacetylthiophene is treated with a base, which induces the Favorskii rearrangement. The reaction proceeds through a cyclopropanone (B1606653) intermediate that is subsequently opened by a nucleophile (in this case, the base) to form the rearranged carboxylate. Acidification of the reaction mixture then yields thiophen-2-acetic acid.
| Reagent Type | Examples | Role in Reaction | Reference |
| Base | Sodium Hydroxide (B78521), Potassium Hydroxide, Sodium Methoxide | Promotes rearrangement | |
| Solvent | Water, Methanol, Ethanol (B145695), Tetrahydrofuran | Reaction Medium | |
| Acid | Hydrochloric Acid | Protonation to final product |
This table is interactive. Click on the headers to sort the data.
This synthetic pathway is noted for its high conversion rates and good selectivity, utilizing readily available and inexpensive raw materials.
A more direct route involves the oxidation of thiophene-2-ethanol. This method bypasses the need for rearrangement reactions by starting with a substrate that already possesses the two-carbon side chain. The alcohol is directly oxidized to the corresponding carboxylic acid using a suitable oxidizing agent.
One patented method describes dissolving thiophene-2-ethanol in an organic solvent and reacting it with an oxidant. [CN102977073A] The reaction can be carried out over a temperature range of -20 to 80°C for a period of 0.5 to 24 hours. [CN102977073A] After the reaction is complete, a quenching agent is added, and the crude product is purified by recrystallization to obtain high-purity thiophen-2-acetic acid with yields reported between 55-65%. [CN102977073A] Another specific example demonstrates the oxidation of 2-thiophene ethanol using dry oxygen in the presence of a bentonite (B74815) catalyst and triethylamine (B128534) co-catalyst at 80°C, achieving a high yield of 96.5%.
The synthesis of carboxylic acids can be achieved by the carboxylation of organometallic intermediates with carbon dioxide. This general strategy involves the formation of a carbon-metal bond, followed by the insertion of CO2 to form a carboxylate salt, which is then acidified.
While the specific use of a pre-formed 2-thienylsodium species for this purpose is not extensively documented in readily available literature, the principle is well-established with analogous organometallic reagents. The more common variants of this reaction utilize organolithium or organomagnesium (Grignard) compounds. For instance, 2-lithiothiophene can be formed by treating thiophene with a strong base like n-butyllithium. This lithiated intermediate readily reacts with solid carbon dioxide (dry ice) to form lithium 2-thiophenecarboxylate. Subsequent acidification yields thiophene-2-carboxylic acid, not thiophen-2-acetic acid. To obtain the desired acetic acid derivative, the starting material would need to be 2-(chloromethyl)thiophene, which would first be converted to a 2-thienylmethyl organometallic species before carboxylation. These reactions highlight the versatility of using organometallic intermediates and CO2 for acid synthesis, a principle that would apply to a hypothetical 2-thienylsodium species.
A common and straightforward method for preparing thiophen-2-acetic acid is through the hydrolysis of its corresponding esters, such as methyl or ethyl thiophen-2-acetate. This pathway is often the final step in a longer synthetic sequence where the ester is formed first.
The synthesis can begin with the Friedel-Crafts reaction of thiophene with methyl chloroacetate (B1199739) in the presence of anhydrous aluminum chloride to yield 2-thiopheneacetic acid methyl ester. [WO2015039266] The ester is then saponified, typically by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. [2, WO2015039266] The reaction mixture is heated, often to reflux, for several hours. After cooling, the mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the thiophen-2-acetic acid. The solid product can then be isolated by filtration and dried. This hydrolysis step is generally efficient, with some procedures reporting nearly quantitative yields.
Direct Synthesis of Sodium Thiophen-2-acetate
The direct synthesis of this compound is a standard acid-base neutralization reaction. This process involves reacting the free acid, thiophen-2-acetic acid, with a suitable sodium-containing base.
The most common method involves dissolving thiophen-2-acetic acid in an appropriate solvent, such as water or an alcohol like ethanol. A stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, is then added to the solution. The reaction is typically exothermic and results in the formation of the sodium salt and water (if sodium hydroxide is used) or water and carbon dioxide (if sodium bicarbonate is used). The completion of the reaction can be monitored by pH measurement. The final product, this compound, can be isolated by evaporating the solvent, often under reduced pressure, to yield the solid salt.
Neutralization Reactions of Thiophen-2-acetic Acid
The most direct method for the synthesis of this compound is the neutralization of Thiophen-2-acetic acid. This standard acid-base reaction involves treating the carboxylic acid with a suitable sodium-containing base. The reaction is typically carried out in a solvent in which the acid is soluble, and the resulting salt can be isolated upon solvent removal or precipitation.
Commonly used bases for this transformation include sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). The choice of base and solvent can influence the reaction's efficiency and the purity of the final product. The reaction is generally straightforward, proceeding to completion to yield the sodium salt and a byproduct (water or carbonic acid, which decomposes to water and carbon dioxide).
Table 1: Reactants and Products in the Neutralization of Thiophen-2-acetic Acid
| Reactant A | Reactant B | Solvent | Product | Byproduct |
| Thiophen-2-acetic acid | Sodium hydroxide | Water, Ethanol | This compound | Water |
| Thiophen-2-acetic acid | Sodium bicarbonate | Water, Ethanol | This compound | Water, Carbon dioxide |
The synthesis of the precursor, thiophen-2-acetic acid, can be achieved through various routes, such as the hydrolysis of 2-thiophene acetonitrile (B52724) under alkaline conditions, often using sodium hydroxide. google.com Another method involves the hydrolysis of ethyl 2-(thiophen-2-yl)acetate with a sodium hydroxide solution. chemicalbook.com
Development of Green Chemistry Approaches in Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for thiophene derivatives, including the precursor to this compound. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation.
One improved synthesis of thiophene-2-acetic acid involves the acylation of thiophene with acetic anhydride. researchgate.net A study reported the use of a silica-supported dodecatungstophosphoric acid catalyst (H₃PW₁₂O₄₀/SiO₂) and polyethylene (B3416737) glycol-400 (PEG-400) as co-catalysts in chloroform (B151607). researchgate.net This method resulted in the formation of 2-thienyl acetate, which was then hydrolyzed to yield thiophene-2-acetic acid with a yield of 66.8%. researchgate.net This catalytic approach represents a greener alternative to traditional methods that may require more hazardous reagents or harsher conditions.
Further green methodologies in thiophene synthesis include:
Avoiding highly toxic reagents : Some traditional syntheses of thiophene-2-acetic acid precursors, like 2-thiophene acetonitrile, utilize highly toxic substances such as sodium cyanide. google.com Greener alternatives focus on replacing these hazardous materials. For instance, the use of trimethylsilyl (B98337) cyanide has been proposed as a less toxic cyaniding reagent. google.com
Use of environmentally friendly solvents : Research has explored the use of greener solvents like ethanol or even solvent-free conditions for the synthesis of thiophene compounds, moving away from traditional volatile organic compounds like chloroform or dichloromethane. acgpubs.orgresearchgate.net
Catalyst-free reactions : Some green chemistry approaches have successfully synthesized thiophene-based compounds without the need for a catalyst, simplifying the reaction process and purification. acgpubs.org
Table 2: Comparison of Traditional vs. Green Chemistry Approaches for Precursor Synthesis
| Feature | Traditional Method (Example) | Green Chemistry Approach (Example) | Environmental Benefit |
| Reagents | Use of highly toxic sodium cyanide for cyanogenation. google.com | Use of H₃PW₁₂O₄₀/SiO₂ and PEG-400 as co-catalysts. researchgate.net | Reduced toxicity and improved safety. |
| Catalyst | May require stoichiometric reagents or heavy metal catalysts. | Heterogeneous catalysts that can be recycled. researchgate.net | Reduced waste and catalyst recovery. |
| Solvent | Use of chlorinated solvents like chloroform. researchgate.net | Exploration of greener solvents like ethanol or solvent-free reactions. acgpubs.orgresearchgate.net | Reduced environmental pollution. |
| Byproducts | Can generate significant hazardous waste. | Aims for higher atom economy and less waste. | Minimized environmental impact. |
These developments highlight a significant trend towards sustainability in the chemical synthesis of this compound and its precursors, balancing efficiency with environmental responsibility.
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Reactions of Thiophene (B33073) Rings
The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.orgslideshare.net The sulfur atom's lone pairs contribute to the delocalized π-electron system, enhancing the nucleophilicity of the ring carbons. wikipedia.orgpharmaguideline.com In thiophen-2-acetate, the C-2 position is substituted, directing electrophilic attack primarily to the C-5 position, and to a lesser extent, the C-3 position.
Common electrophilic substitution reactions applicable to the thiophene scaffold include:
Halogenation: Thiophene reacts readily with halogens like bromine and chlorine, typically leading to substitution at the 5-position of the thiophen-2-acetate ring. wikipedia.org
Nitration and Sulfonation: These reactions introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the thiophene ring, usually at the 5-position.
Friedel-Crafts Acylation and Alkylation: These reactions, often catalyzed by Lewis acids, introduce acyl and alkyl groups. Acylation is a common method for synthesizing ketones derived from thiophene. derpharmachemica.com
Nucleophilic aromatic substitution on the thiophene ring is less common than electrophilic substitution and generally requires the presence of strong electron-withdrawing groups to activate the ring. pharmaguideline.comresearchgate.net For a thiophen-2-acetate scaffold, introducing such a group (e.g., a nitro group at the 5-position) would render the ring more susceptible to attack by nucleophiles. uoanbar.edu.iq The sulfur atom can help stabilize the negative charge in the intermediate (a Meisenheimer complex), making thiophenes more reactive in these substitutions than their benzene counterparts. derpharmachemica.comuoanbar.edu.iq
Functional Group Interconversions on the Acetate (B1210297) Moiety
The acetate portion of sodium thiophen-2-acetate offers a versatile handle for various functional group transformations, primarily involving the carboxylate group.
The carboxylate of this compound can be readily converted to its corresponding carboxylic acid, thiophen-2-acetic acid, which serves as a precursor for ester and amide synthesis.
Esterification: The reaction of thiophen-2-acetic acid with an alcohol in the presence of an acid catalyst (such as sulfuric acid) yields the corresponding ester. This process, known as Fischer esterification, is a reversible condensation reaction. youtube.com The synthesis of various esters of thiophene carboxylic acids has been a subject of study for creating new chemical entities. gatech.eduresearchgate.net
Amidation: Thiophen-2-acetic acid can be reacted with amines to form amides. This transformation typically requires activating the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling reagents. These thiophene-based amides have been explored as linkers in solid-phase synthesis. nih.gov
Below is a table summarizing these transformations:
| Reaction | Reactants | Product | Conditions |
| Esterification | Thiophen-2-acetic acid + Alcohol (R-OH) | Thiophen-2-acetyl ester | Acid catalyst (e.g., H₂SO₄), Heat |
| Amidation | Thiophen-2-acetic acid + Amine (R-NH₂) | Thiophen-2-acetamide | Coupling agent or conversion to acyl halide |
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While simple aliphatic carboxylic acids are resistant to decarboxylation, certain structural features can facilitate this reaction. youtube.comlibretexts.org The decarboxylation of thiophene-2-acetic acid can be achieved under specific conditions, often involving heat. google.com For instance, one synthetic route to 2-thiophene acetic acid involves the hydrolysis and subsequent heating of a malonate derivative to induce decarboxylation. google.comgoogle.com
However, the decarboxylation of heteroaromatic carboxylic acids like thiophene-2-carboxylic acid is notably more difficult compared to its furan (B31954) and pyrrole (B145914) counterparts. youtube.com This is attributed to the greater aromatic stabilization energy of the thiophene ring. The reaction proceeds through an ipso-substitution pathway where a proton replaces the carboxyl group, and the stability of the thiophene ring makes the required intermediate less favorable to form. youtube.com
Catalytic Transformations Involving Thiophen-2-acetate Scaffolds
Modern synthetic chemistry heavily relies on catalytic methods to functionalize aromatic scaffolds like thiophene. These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying the thiophene ring. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly versatile. libretexts.org To apply this to a thiophen-2-acetate scaffold, a halogen atom (typically bromine or iodine) is first introduced onto the thiophene ring (e.g., at the 5-position). This halo-thiophene derivative can then be coupled with various boronic acids or esters. nih.govresearchgate.net
The general catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the thiophene derivative. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
A variety of palladium catalysts, such as Palladium(II) acetate combined with phosphine (B1218219) ligands, are effective for these transformations. nih.govorganic-chemistry.org
The table below shows examples of Suzuki-Miyaura reactions on a functionalized thiophene core.
| Thiophene Substrate | Coupling Partner | Catalyst System | Product |
| 5-Bromo-thiophen-2-acetate | Arylboronic acid | Pd(OAc)₂, Ligand, Base | 5-Aryl-thiophen-2-acetate |
| 5-Bromo-thiophen-2-acetate | Vinylboronic acid | Pd(OAc)₂, Ligand, Base | 5-Vinyl-thiophen-2-acetate |
| Thiophen-2-acetate-5-boronic ester | Aryl halide | Pd(OAc)₂, Ligand, Base | 5-Aryl-thiophen-2-acetate |
Rhodium(II) acetate is a versatile catalyst known for mediating a range of transformations, including C-H activation and reactions with diazo compounds. wikipedia.orgsigmaaldrich.com In the context of thiophene derivatives, rhodium catalysis has been employed for the regioselective functionalization of the ring. For example, a rhodium/silver catalyst system can achieve the C3-alkenylation of thiophene-2-carboxylic acids through an oxidative coupling with alkenes, without causing decarboxylation. acs.org This C-H activation strategy provides a direct route to functionalize the thiophene ring at a position that can be challenging to access through classical electrophilic substitution.
Thiophenes can also interact with various organotransition metal complexes, leading to reactions like metal insertion into the C-S bonds, which can partially reduce or cleave the ring. researchgate.netbohrium.com These metal-mediated transformations highlight the diverse reactivity of the thiophene scaffold beyond traditional aromatic chemistry. escholarship.org
Derivatization for Scaffold Elaboration
This compound and its corresponding acid are versatile building blocks for the elaboration of more complex molecular scaffolds, including novel fused heterocycles and various conjugate systems. The thiophene ring, combined with the reactive acetic acid side chain, provides multiple points for chemical modification.
The derivatization of thiophene-2-acetic acid has been instrumental in the synthesis of a variety of thiophene-fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their potential biological activities. The synthetic strategies often involve the initial conversion of the carboxylic acid group into a more reactive functional group, such as an amide or an ester, followed by intramolecular cyclization reactions.
One notable class of fused heterocycles synthesized from thiophene-2-acetic acid derivatives are thienoazepinones . For example, N-substituted-N-(2-thenyl)-β-alanines, which can be prepared from 2-thenylamine (derivable from thiophene-2-acetic acid), undergo intramolecular Friedel-Crafts cyclization to yield thieno[2,3-c]azepinones. This cyclization is typically promoted by a Lewis acid catalyst, such as tin(IV) chloride.
Another important class of thiophene-fused heterocycles are thienopyrimidines . The synthesis of thieno[2,3-d]pyrimidines can be achieved from 2-aminothiophene-3-carbonitrile (B183302) derivatives. While not a direct cyclization of thiophene-2-acetic acid itself, the functionalization of the thiophene ring, a core component of this compound, is a key strategy in building these fused systems. For instance, a 2-amino-3-cyanothiophene can be acylated and then cyclized with a primary amine to form the thieno[3,2-d]pyrimidine (B1254671) core.
Furthermore, thienoindoles represent another family of fused heterocycles accessible from thiophene precursors. Synthetic routes often involve the construction of the indole (B1671886) ring onto a pre-existing thiophene scaffold. For example, a Suzuki cross-coupling reaction between a functionalized thiophene and a substituted bromobenzene (B47551) can be a key step in assembling the carbon framework necessary for the subsequent cyclization to form the thienoindole system.
| Starting Material Derivative | Reagents | Fused Heterocycle |
| N-Benzyl-N-(2-thenyl)-β-alanine | SnCl₄ | 7-Benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one |
| 3-Acetylamino-2-cyanothiophene-4-carboxylate | Primary Amine | Thieno[3,2-d]pyrimidine |
| 3,4-Dibromothiophene | 2-Bromophenylboronic acid, then cyclization | Thieno[3,4-b]indole |
This table provides examples of synthetic strategies for thiophene-fused heterocycles.
The carboxylic acid functionality of this compound makes it an ideal handle for conjugation to other molecules, leading to the formation of hybrid systems with potentially enhanced or novel properties. These conjugates can be designed to improve solubility, target specific biological sites, or combine the properties of the thiophene moiety with those of another pharmacophore.
A primary application of thiophene-2-acetic acid in this area is in the synthesis of antibiotics . It serves as a precursor for the side chains of certain cephalosporin (B10832234) antibiotics, such as cephaloridine (B1668813) and cephalothin. wikipedia.org In these molecules, the thiophene-2-acetyl group is attached to the 7-aminocephalosporanic acid core via an amide bond. This conjugation is crucial for the antibacterial activity of these drugs.
The formation of drug-nanoparticle conjugates is another strategy to enhance the therapeutic potential of thiophene-containing compounds. For instance, thiophene derivatives with poor water solubility and potential toxicity have been encapsulated in or conjugated to nanoparticles, such as those made from human serum albumin or folic acid-coated polymers. acs.orgnih.gov This approach can improve the drug's bioavailability and target it to cancer cells, thereby reducing side effects. acs.orgnih.gov
Furthermore, peptide conjugates can be synthesized by forming an amide bond between the carboxylic acid of thiophene-2-acetic acid and the N-terminus of a peptide or an amino acid side chain. This allows for the incorporation of the thiophene scaffold into peptides, potentially modulating their biological activity or creating novel peptidomimetics. The coupling is typically achieved using standard peptide coupling reagents.
Finally, thiophene-2-acetic acid derivatives can be used as monomers in the synthesis of thiophene-containing polymers . While polythiophenes are often synthesized through oxidative polymerization of thiophene itself, functionalized thiophenes can be incorporated to tune the polymer's properties. For example, thiophene-bis(boronic esters) can be used in Suzuki polycondensation reactions to create well-defined conjugated polymers with specific electronic and optical properties.
| Conjugate Type | Key Linkage | Example Application/System |
| Antibiotic Conjugate | Amide | Cephalothin (Thiophene-2-acetyl side chain on 7-ACA core) |
| Nanoparticle Conjugate | Encapsulation/Covalent | Folic acid-coated nanoparticles for targeted drug delivery |
| Peptide Conjugate | Amide | Incorporation into bioactive peptides |
| Polymer Systems | C-C (Suzuki Coupling) | Synthesis of conjugated polymers for electronic applications |
This table illustrates various types of conjugates and hybrid systems derived from thiophene-2-acetic acid.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Sodium thiophen-2-acetate in solution. By analyzing the ¹H and ¹³C spectra, the precise arrangement of atoms and their chemical environments can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the thiophen-2-acetate anion, the spectrum is characterized by distinct signals for the methylene (B1212753) protons and the protons on the thiophene (B33073) ring. In a solvent like D₂O, the methylene protons (-CH₂-) adjacent to the carboxylate group typically appear as a sharp singlet. The three protons on the thiophene ring exhibit a more complex pattern due to spin-spin coupling. The proton at position 5 (H-5) is expected to appear as a doublet of doublets, coupling to both H-4 and H-3. The proton at position 3 (H-3) would also be a doublet of doublets, while the proton at position 4 (H-4) would appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants). Data from the parent compound, 2-(thiophen-2-yl)acetic acid, suggests the methylene protons appear around δ 3.76 ppm. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylate carbon, the methylene carbon, and the four unique carbons of the thiophene ring. The carboxylate carbon (COO⁻) is typically found in the downfield region of the spectrum. The methylene carbon (-CH₂) signal appears further upfield. The four carbons of the thiophene ring (C2, C3, C4, C5) will have characteristic chemical shifts influenced by the sulfur heteroatom and the acetate (B1210297) substituent. Based on data for related thiophene compounds, the carbon attached to the substituent (C2) and the carbon adjacent to the sulfur (C5) appear at different fields than the C3 and C4 carbons. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for Thiophen-2-acetate Anion
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- | ~3.76 | Singlet |
| ¹H | Thiophene H-3, H-4, H-5 | ~6.9 - 7.3 | Multiplets |
| ¹³C | -COO⁻ | ~173 | Singlet |
| ¹³C | -CH₂- | ~35 | Singlet |
| ¹³C | Thiophene C2, C3, C4, C5 | ~125 - 137 | Singlets |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is employed to identify the functional groups and analyze the bond vibrations within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the carboxylate group and the thiophene ring. The most prominent features are the strong asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, which are sensitive to the ionic environment. For sodium acetate, these bands are well-documented. nist.govresearchgate.net The thiophene ring gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C ring stretching vibrations in the 1300-1550 cm⁻¹ region, and C-S stretching modes, which can be observed between 600 and 850 cm⁻¹. iosrjournals.org C-H in-plane and out-of-plane bending vibrations for the thiophene ring also produce distinct signals in the fingerprint region. iosrjournals.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. The C=C and C-S stretching modes of the thiophene ring are typically strong Raman scatterers, making this technique particularly useful for analyzing the heterocyclic portion of the molecule. mdpi.com Studies on sodium acetate have identified the symmetric stretching vibration of the -COO⁻ group as a key band in its Raman spectrum. researchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Thiophene C-H Stretch | 3100 - 3000 | IR, Raman |
| Carboxylate (COO⁻) Asymmetric Stretch | ~1570 | IR |
| Thiophene C=C Ring Stretch | 1550 - 1300 | IR, Raman |
| Carboxylate (COO⁻) Symmetric Stretch | ~1416 | IR, Raman |
| Thiophene C-S Stretch | 850 - 600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
In negative ion mode ESI-MS, the spectrum would show a prominent peak for the thiophen-2-acetate anion [M-Na]⁻ at a mass-to-charge ratio (m/z) of approximately 141. In positive ion mode, one might observe the protonated molecule [M+H]⁺ at m/z 165 or adducts such as the sodium adduct [M+Na]⁺ at m/z 187.
The fragmentation of the thiophen-2-acetate ion provides structural information. A primary fragmentation pathway involves the loss of the carboxyl group, either as CO₂ (44 Da) or the entire carboxyl radical (•COOH, 45 Da). A significant fragment observed in the mass spectra of many 2-substituted thiophenes is the thiophenemethyl cation ([C₄H₃S-CH₂]⁺) at m/z 97, which results from cleavage of the bond between the methylene group and the carboxylate. researchgate.net Further fragmentation of the thiophene ring itself can also occur.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. sfrbm.orgnih.gov This is crucial for distinguishing between ions with the same nominal mass but different chemical formulas. For the thiophen-2-acetate anion (C₆H₅O₂S⁻), HRMS can confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.
Interactive Data Table: Key MS and HRMS Data
| Ion | Formula | Mode | Calculated Exact Mass (Da) | Nominal m/z |
|---|---|---|---|---|
| Thiophen-2-acetate anion | C₆H₅O₂S⁻ | Negative | 141.0016 | 141 |
| Protonated molecule | C₆H₆NaO₂S⁺ | Positive | 165.0008 | 165 |
| Sodium adduct | C₆H₅Na₂O₂S⁺ | Positive | 186.9827 | 187 |
| Thiophenemethyl fragment | C₅H₅S⁺ | Positive | 97.0107 | 97 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is primarily determined by the thiophene ring, which acts as the main chromophore. The acetate group itself does not significantly absorb in the typical UV-Vis range (above 200 nm). researchgate.net
The thiophene moiety exhibits characteristic π → π* electronic transitions. Thiophene itself shows strong absorption bands around 230-240 nm. researchgate.net The substitution of the acetate group at the 2-position is expected to cause a slight shift in the absorption maximum (λmax) compared to unsubstituted thiophene. Studies on various thiophene derivatives confirm that electronic transitions are sensitive to the nature and position of substituents. ekb.egbiointerfaceresearch.com
X-ray Crystallography for Solid-State Structural Determination
In the structure of [Pb(2tpacCOO)₂(H₂O)]n, the thiophene-2-acetate ligand demonstrates versatile coordination modes. rsc.org The carboxylate group can coordinate to metal centers in different ways, such as monodentate, bidentate chelating, or bridging fashions. The analysis of this crystal structure reveals key bond lengths and angles for the thiophene-2-acetate anion. The thiophene ring is essentially planar, and the C-S and C-C bond lengths within the ring are consistent with those found in other thiophene derivatives. researchgate.net The conformation of the acetate side chain relative to the ring can also be determined, providing a complete picture of the molecule's solid-state geometry. rsc.org
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. DFT calculations have been employed to analyze various aspects of the thiophen-2-acetate anion and related thiophene (B33073) derivatives, providing detailed information on their structure and reactivity.
Table 1: Selected Theoretical vs. Experimental Bond Parameters for Thiophene Derivatives
Note: This table presents typical data for related thiophene sulfonamide derivatives to illustrate the accuracy of DFT calculations, as specific data for isolated sodium thiophen-2-acetate is not available.
| Parameter | Bond | Calculated (Å/°) | Experimental (Å/°) |
|---|---|---|---|
| Bond Length | S1–C2 | 1.73 - 1.75 | ~2.74 |
| S=O | 1.45 - 1.46 | ~1.42 | |
| Bond Angle | O=S=O | 120.46 - 121.18 | ~123.1 |
Data sourced from a study on thiophene sulfonamide derivatives. mdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. asianpubs.org
In computational studies of thiophene derivatives, the HOMO is often localized over the electron-rich thiophene ring, while the distribution of the LUMO depends on the nature of the substituent. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which is a key factor in designing materials for electronic applications. researchgate.net For instance, in 2-benzoyl thiophene, the calculated HOMO-LUMO energy gap helps explain the charge transfer interactions within the molecule. asianpubs.org
Table 2: Calculated Frontier Orbital Energies for Thiophene Derivatives
Note: This table shows representative data from related thiophene compounds to illustrate typical energy values.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Poly(3-octyl-thiophene) | Cyclic Voltammetry | -5.59 | -3.76 | 1.83 |
| Thiophene-triazole co-oligomer | Experimental/Calculated | -5.8 | -1.76 | 4.04 |
| 2-phenylanthracen-9-yl)thiophene | DFT/B3LYP | - | - | 2.299 |
Data sourced from studies on various thiophene-based materials. researchgate.netcore.ac.ukresearchgate.net
Based on HOMO and LUMO energies, various chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. Key descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Studies on various thiophene-based chromophores have shown that modifying substituents can tune these reactivity parameters. For example, the introduction of different acceptor moieties can lower the chemical hardness and increase the softness, indicating a higher polarizability and reactivity. nih.gov These descriptors are instrumental in rationalizing the outcomes of chemical reactions and designing molecules with specific reactivity profiles. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. asianpubs.org
For molecules containing a thiophene ring and a carboxylate group, such as thiophen-2-acetate, the MEP map is expected to show a significant negative potential around the oxygen atoms of the carboxylate group, making this site a primary target for electrophiles or coordination with cations like sodium. Studies on thiophene and its derivatives confirm that the region around the sulfur atom can also exhibit specific electrostatic characteristics, influencing intermolecular interactions like halogen bonding. nih.govresearchgate.net The MEP analysis for related compounds like 2-benzoyl thiophene has been used to identify reactive sites for nucleophilic and electrophilic reactions. asianpubs.org
Simulation of Spectroscopic Properties (e.g., NMR, IR)
Computational methods, particularly DFT, are widely used to simulate spectroscopic properties, which can aid in the interpretation of experimental data.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. These calculated frequencies, when properly scaled, often show excellent agreement with experimental IR and Raman spectra. iosrjournals.org This allows for the precise assignment of vibrational modes. For 2-thiophene carboxylic acid, DFT calculations have been used to assign C-C and C-S stretching modes within the thiophene ring. iosrjournals.org Such simulations for this compound would help in identifying characteristic vibrations of the thiophene ring and the acetate (B1210297) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. While experimental ¹H NMR spectra for 2-thiopheneacetic acid are available, theoretical calculations can help in assigning peaks and understanding how the electronic environment of each nucleus is influenced by the molecular structure. chemicalbook.com
Non-Linear Optical (NLO) Property Predictions
Molecules with extended π-conjugated systems, such as many thiophene derivatives, are of significant interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light and are used in technologies like optical switching and frequency conversion. Computational chemistry plays a crucial role in the rational design of NLO materials by predicting their NLO properties. nih.gov
The key NLO parameters, such as the first-order hyperpolarizability (β), can be calculated using DFT. journalirjpac.com Studies on various thiophene-containing organic compounds have demonstrated that their NLO response can be significantly enhanced by strategic chemical modifications, such as the addition of electron-donating or electron-withdrawing groups. nih.govacs.org A small HOMO-LUMO gap is often correlated with a larger hyperpolarizability value. nih.gov Theoretical predictions of NLO properties for this compound could help assess its potential for use in optoelectronic devices. journalirjpac.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate reaction mechanisms of thiophene derivatives, including those analogous to this compound. These theoretical investigations provide valuable insights into reaction pathways, transition states, and the thermodynamic and kinetic parameters that govern chemical transformations. By simulating molecular interactions and energy landscapes, researchers can predict and understand the reactivity of these compounds at a molecular level.
One area of significant computational investigation is the carboxylation and decarboxylation of the thiophene ring. A DFT study on the direct C-H carboxylation of thiophene with CO2 in a carbonate/carboxylate medium has shed light on the mechanism of C-C bond formation. mdpi.com The study revealed that the process involves an initial proton abstraction from the thiophene ring, mediated by the base, followed by the insertion of CO2. mdpi.com The activation energy barrier for the C-H activation step was found to be higher than that of the subsequent CO2 insertion, indicating that the initial deprotonation is the rate-determining step. mdpi.com This is a crucial finding as the reverse reaction, decarboxylation, is a potential reaction pathway for thiophen-2-acetate. The insights gained from such computational models can help in understanding the stability and degradation pathways of this compound.
The following table summarizes the calculated activation energy barriers for the carboxylation of thiophene, which provides an indication of the feasibility of the reverse decarboxylation reaction for a compound like this compound.
| Reactant System | C-H Activation Energy Barrier (kcal/mol) | CO2 Insertion Energy Barrier (kcal/mol) |
| Thiophene + Cs2CO3 | High | Low |
| Thiophene + Cs2CO3/Cesium Pivalate | Lower | Low |
| Data sourced from a DFT study on thiophene carboxylation. mdpi.com |
Furthermore, computational studies have been employed to understand the differential reactivity of thiophene carboxylic acids. researchgate.net DFT and Hartree-Fock theory have been used to evaluate the molecular geometry, electronic structure, and reactivity of different conformers of thiophene-2-carboxylic acid and thiophene-3-carboxylic acid. researchgate.net These studies analyze parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the molecular electrostatic potential (ESP) to predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net Such computational analyses are directly relevant to understanding the reaction mechanisms of this compound, as the electronic properties of the thiophene ring and the carboxylate group dictate its chemical behavior.
Investigations into the oxidation of the thiophene ring have also benefited from computational modeling. Theoretical studies on the reaction of thiophene with molecular oxygen have identified two primary mechanisms: direct hydrogen abstraction and addition/elimination pathways. researchgate.net The calculated energy barriers for these reactions indicate that direct oxidation by ground-state oxygen is likely to occur at high temperatures. researchgate.net These findings are pertinent to understanding the oxidative stability of this compound and potential degradation pathways under various conditions.
Finally, the decarboxylative acylation of carboxylic acids, a process that involves the formation of radical intermediates, has been investigated through a combination of mechanistic experiments and DFT calculations. chinesechemsoc.orgchinesechemsoc.org These studies propose catalytic cycles involving transition metals and detail the energetic landscape of the reaction. chinesechemsoc.orgchinesechemsoc.org The insights from these models can be extrapolated to predict the behavior of this compound in similar radical-mediated reactions.
Role as a Building Block in Complex Organic Synthesis
The thiophene ring, coupled with the reactive acetic acid moiety, makes this compound a valuable precursor in the construction of intricate molecular frameworks. Its structure allows for a variety of chemical transformations, enabling chemists to build more complex structures upon its thiophene core.
The thiophen-2-acetate scaffold is instrumental in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Thienopyridines, for example, are a class of sulfur-containing compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The synthesis of novel thieno[2,3-b]pyridine derivatives often utilizes precursors that can be derived from or are structurally related to thiophene-2-acetate. researchgate.netekb.eg Similarly, the scaffold is employed in creating thieno[3,2-b]pyridinone derivatives, which have been investigated as potent agents against Mycobacterium tuberculosis by targeting the InhA enzyme. nih.gov The construction of these advanced systems often involves multi-step reaction sequences where the thiophene moiety serves as a key structural anchor. nih.gov
In the field of polymer chemistry, thiophene derivatives are the monomers of choice for synthesizing polythiophenes, a class of conductive polymers with significant applications in electronic and optoelectronic devices. nih.gov The synthesis of polythiophenes can proceed through the cross-coupling polymerization of thiophene-sodium species. kobe-u.ac.jp This process involves the deprotonative metalation of a substituted thiophene to generate an organometallic monomer. kobe-u.ac.jpresearchgate.net While not a direct polymerization of this compound itself, the fundamental chemistry of generating a sodium-thiophene species for polymerization is a key related concept. kobe-u.ac.jp This method allows for the creation of highly regioregular, head-to-tail (HT)-type polythiophenes with controlled molecular weights. researchgate.net
Development of Novel Ligand Architectures for Catalysis
The carboxylate group of this compound and the sulfur atom in the thiophene ring can act as coordination sites for metal ions, making it a useful component in the design of novel ligands for catalysis. Copper (II) complexes using 2-(thiophen-2-yl)acetic acid as a ligand have been synthesized and characterized. nih.gov These complexes often form dimeric structures where the thiophene-acetate ligands bridge two copper centers. nih.gov Such metal complexes have been studied for their potential catalytic activities and pharmacochemical properties, including antioxidant and anti-inflammatory effects. nih.gov The ability to form stable complexes with transition metals like palladium also underpins the use of thiophene derivatives in cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.org
Molecular Design for Specific Biological Target Modulation
The thiophene ring is a well-regarded isostere for the phenyl ring in medicinal chemistry, often used to improve physicochemical properties, metabolic stability, and binding affinity of drug candidates. nih.gov this compound and its derivatives serve as a valuable starting point for designing molecules that can modulate the activity of specific biological targets, particularly enzymes.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. researchgate.net The 2-(thiophen-2-yl)acetic acid scaffold has been identified as a promising chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. frontiersin.orgnih.gov Through systematic modifications of the core structure, researchers have explored how different substituents affect inhibitory activity. For instance, a fragment-based screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable starting point, and subsequent chemical modifications led to derivatives with inhibitory activity in the low micromolar range. nih.gov These studies provide critical insights into the structural requirements for effective enzyme inhibition. nih.gov
Table 1: SAR of 2-(Thiophen-2-yl)acetic Acid Derivatives as mPGES-1 Inhibitors
| Compound | Structure | IC₅₀ (µM) |
| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | >10 |
| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | >10 |
| 2c | 2-(4-(4-aminophenyl)thiophen-2-yl)acetic acid | 2.6 |
| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | >10 |
| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | >10 |
| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | >10 |
| Data sourced from Frontiers in Chemistry. frontiersin.orgnih.gov |
Computational methods like molecular docking and virtual screening are powerful tools for identifying and optimizing lead compounds. researchgate.net These techniques simulate the interaction between a small molecule and a protein's binding site, helping to predict binding affinity and orientation. In the development of mPGES-1 inhibitors based on the 2-(thiophen-2-yl)acetic acid scaffold, a virtual fragment screening approach was initially used to identify this core structure from a library of compounds. frontiersin.orgnih.gov Subsequent molecular docking studies on the synthesized derivatives helped to rationalize their observed biological activities and confirmed their binding modes within the enzyme's active site. frontiersin.org These in silico methods save significant time and resources by prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net Docking studies have also been employed to understand the binding interactions of other thiophene-based enzyme inhibitors, revealing key interactions such as hydrogen bonding and hydrophobic contacts that stabilize the ligand-enzyme complex. researchgate.net
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of thiophene (B33073) derivatives often involves harsh reaction conditions, hazardous reagents, and multi-step processes that generate significant waste. nih.govderpharmachemica.com Future research is increasingly focused on developing green and sustainable synthetic methodologies for thiophene-2-acetic acid, the direct precursor to sodium thiophen-2-acetate. This involves adhering to the principles of green chemistry, such as improving atom economy, utilizing renewable feedstocks, employing safer solvents, and developing novel catalytic systems.
Key research thrusts include:
Metal-Free Catalysis: Shifting away from heavy metal catalysts to metal-free methodologies minimizes the risk of metal toxicity and contamination in the final product. nih.gov
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.
Greener Solvents: Research into the use of water, supercritical fluids, or deep eutectic solvents as reaction media is a priority to replace volatile and toxic organic solvents.
One-Pot Syntheses: Designing multi-component, one-pot reactions simplifies procedures, reduces the need for intermediate purification steps, and minimizes solvent usage and waste generation. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, presenting an environmentally benign alternative to traditional chemical catalysts.
A comparison of traditional versus emerging sustainable synthetic strategies highlights the potential for significant environmental and efficiency gains.
| Feature | Traditional Synthesis Methods | Emerging Sustainable Methods |
| Catalysts | Often rely on metal catalysts (e.g., cobalt, aluminum chloride). google.comgoogle.com | Focus on metal-free, biocatalytic, or reusable solid acid catalysts. nih.govresearchgate.net |
| Solvents | Typically use volatile organic compounds (VOCs) like methylbenzene. wipo.int | Employ water, ionic liquids, or solvent-free conditions. |
| Reaction Steps | Often multi-step (e.g., chloromethylation, cyanidation, hydrolysis). google.com | Target one-pot, multi-component reactions to reduce steps. mdpi.com |
| Reagents | May use highly toxic reagents like sodium cyanide or lachrymatory intermediates. google.com | Utilize safer, more benign reagents like elemental sulfur or potassium sulfide. nih.govnih.gov |
| Energy Input | High temperatures and pressures may be required. google.com | Utilize alternative energy sources like microwaves to improve efficiency. nih.gov |
Advanced Material Applications Derived from Thiophen-2-acetate Architectures
The unique electronic and structural properties of the thiophene ring make thiophen-2-acetate a valuable building block for a new generation of advanced materials. Future research is aimed at harnessing these properties to create functional materials for a wide range of applications, from electronics to environmental remediation.
Conductive Polymers and Organic Electronics: Thiophene-2-acetic acid is a precursor for synthesizing conductive polymers. acs.org The functionalization of polymers with the acetic acid group can fine-tune electronic properties, solubility, and processability, which is critical for developing flexible displays, organic light-emitting diodes (OLEDs), and organic solar cells.
Metal-Organic Frameworks (MOFs): The carboxylate group of thiophen-2-acetate can act as a ligand to coordinate with metal ions, forming porous, crystalline structures known as MOFs. These thiophene-based MOFs are being explored for applications in gas storage, catalysis, and selective separation of environmental pollutants.
Nanomaterial Synthesis: Thiophene-2-acetic acid has been shown to act as a directing agent in the synthesis of complex metallic nanostructures, such as gold nanorosettes. neobits.com Future work will likely explore its use in controlling the morphology and properties of other nanomaterials for applications in sensing and catalysis.
Photoluminescent Materials: Coordination polymers and complexes incorporating thiophen-2-acetate have demonstrated interesting photoluminescent properties. neobits.com Research is ongoing to develop these materials for use in solid-state lighting, sensors, and optical devices.
| Material Class | Role of Thiophen-2-acetate | Potential Future Applications |
| Conductive Polymers | Monomer precursor; functional side group to tune properties. acs.org | Flexible electronics, wearable sensors, organic photovoltaics. |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers. | Gas separation, chemical sensing, targeted drug delivery. |
| Metallic Nanostructures | Capping and structure-directing agent. neobits.com | SERS substrates, catalysis, biomedical imaging. |
| Photoluminescent Polymers | Ligand in coordination polymers influencing emission properties. neobits.com | Solid-state lighting, optical sensors, anti-counterfeiting tags. |
In-depth Computational Studies of Reaction Dynamics
To accelerate the discovery of novel synthetic routes and to better understand the properties of thiophene-based materials, in-depth computational studies are becoming increasingly crucial. Techniques like Density Functional Theory (DFT) provide powerful tools for modeling molecular structures, predicting reactivity, and elucidating reaction mechanisms at the atomic level.
Future computational research in the context of this compound will likely focus on:
Mechanism Elucidation: Simulating proposed reaction pathways for new, sustainable syntheses to identify transition states, calculate activation energies, and predict potential byproducts. This can guide experimental efforts by identifying the most promising reaction conditions.
Predicting Molecular Properties: Using DFT and other methods to calculate the electronic and optical properties of novel polymers and MOFs derived from thiophen-2-acetate. mdpi.com This allows for the in silico design of materials with targeted functionalities before their synthesis.
Understanding Stability and Reactivity: Developing mathematical models to predict the stability and reactivity of thiophene-containing compounds under various conditions, such as exposure to singlet oxygen in photodynamic therapy applications. mdpi.com This can aid in the design of more robust and efficient molecules.
Solvent Effects: Modeling the influence of different solvents, particularly green solvents, on reaction kinetics and thermodynamics to optimize reaction conditions for sustainability and yield. dntb.gov.ua
First-principles TD-DFT calculations have already been used to interpret the fluorescence emission of thiophene-based fluorophores in different environments, showcasing the power of these computational tools. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The integration of flow chemistry with automated synthesis platforms represents a major frontier for the production of this compound and its derivatives.
Emerging research in this area includes:
Microreactor Technology: Utilizing microreactors for thiophene synthesis can enhance heat and mass transfer, allow for precise control over reaction parameters (temperature, pressure, residence time), and enable the safe use of hazardous intermediates or exothermic reactions. acs.org The hydrodesulfurization of thiophene has been successfully investigated in microreactors, demonstrating the feasibility of this technology for thiophene chemistry. acs.org
Automated Optimization: Coupling flow reactors with automated feedback loops and real-time analytical techniques (e.g., spectroscopy) can enable the rapid optimization of reaction conditions, maximizing yield and minimizing waste without manual intervention.
Telescoped Synthesis: Designing multi-step syntheses in a continuous flow system where the output of one reactor becomes the input for the next, eliminating the need for isolation and purification of intermediates. This approach can dramatically shorten production times and reduce the environmental footprint. Research has demonstrated the flow synthesis of related compounds like thiophene 2-carboxylates, paving the way for similar applications for thiophen-2-acetate. researchgate.net
Development of Thiophene-based Probes for Chemical Biology Research
The inherent fluorescence and electronic properties of the thiophene scaffold make it an excellent platform for the development of molecular probes for chemical biology and biomedical diagnostics. Thiophene-2-acetic acid and its isomers can be functionalized to create sophisticated tools for imaging and sensing biological molecules and processes.
Future directions in this field are focused on creating probes with enhanced capabilities:
High Selectivity and Sensitivity: Designing probes that can selectively detect specific analytes, such as reactive oxygen species, metal ions, or important biomolecules like NAD(P)H, even at low concentrations within the complex cellular environment. rsc.orgnih.gov
Live-Cell Imaging: Developing biocompatible and cell-permeable probes with low cytotoxicity and high photostability for long-term imaging of dynamic processes in living cells. nih.gov Thiophene-based dyes have been successfully used for selective and long-term staining of lysosomes. nih.govresearchgate.net
Advanced Biosensors: Incorporating thiophene-acetic acid into conductive polymer matrices on electrode surfaces to create highly sensitive electrochemical biosensors. mdpi.com These can be functionalized with biorecognition elements like antibodies to detect pathogens or disease biomarkers such as the p53 protein. mdpi.comresearchgate.net
Far-Red and Near-Infrared (NIR) Emission: Synthesizing probes that absorb and emit light in the far-red or NIR regions of the spectrum to minimize background autofluorescence from biological tissues and enable deeper tissue penetration for in vivo imaging.
| Probe Type | Target Analyte/Application | Key Features |
| Fluorescent Probe | Live-cell NAD(P)H detection. rsc.orgnih.gov | Large Stokes shift, deep-red emission, high selectivity. |
| Lysosome Stain | Imaging of lysosomes in living cells. nih.govresearchgate.net | High photostability, low toxicity, high co-localization. |
| DNA Aptamer Reporter | Fluorogenic reporting for DNA aptamers. acs.org | Far-red emission, high-affinity binding, large light-up response. |
| Electrochemical Immunosensor | Detection of p53 protein. researchgate.net | Nanostructured polymer interface for enhanced sensitivity. |
Q & A
Q. What are the recommended methods for synthesizing and purifying sodium thiophen-2-acetate?
Synthesis typically involves neutralizing thiophen-2-acetic acid (CAS 1918-77-0) with sodium hydroxide under controlled conditions. Post-synthesis purification may include recrystallization from ethanol or aqueous solutions, followed by vacuum drying. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity . For reproducibility, document reaction parameters (temperature, stoichiometry) and compare spectral data (e.g., H NMR: δ 3.6 ppm for the methylene group adjacent to the carboxylate) with literature values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for thiophen-2-acetic acid derivatives, which recommend:
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- X-ray diffraction (XRD) : Determines crystal structure and phase purity. Use SHELXL for refinement .
- Spectroscopy : H/C NMR confirms proton/environment assignments; IR identifies carboxylate (COO) stretches near 1550–1650 cm.
- Elemental analysis : Validates sodium content via inductively coupled plasma (ICP) or flame photometry .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure analysis of this compound?
Employ hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) to balance accuracy and computational cost. Basis sets such as 6-31G(d,p) capture electron correlation effects for sulfur-containing heterocycles. Validate results by comparing calculated vibrational frequencies (IR) or HOMO-LUMO gaps with experimental data . For higher precision, incorporate exact exchange terms as described in Becke’s 1993 methodology .
Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?
Use Mercury CSD 2.0 to compare packing motifs and intermolecular interactions (e.g., Na coordination geometries). Cross-reference with the Cambridge Structural Database (CSD) to identify isostructural compounds. If discrepancies persist, re-refine raw diffraction data using SHELXL with updated scattering factors, and validate via R-factor convergence (<5%) .
Q. How should researchers address inconsistencies in thermodynamic or spectroscopic data across studies?
Apply statistical tools (e.g., Grubbs’ test for outliers) to identify experimental anomalies. Cross-validate using multiple techniques:
- Compare DSC (differential scanning calorimetry) melting points with XRD thermal stability data.
- Reconcile NMR chemical shifts with DFT-predicted shielding constants . Document methodological variations (e.g., solvent effects, instrument calibration) that may explain discrepancies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
